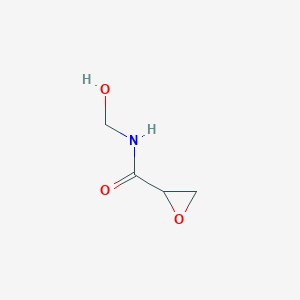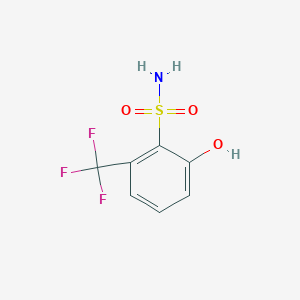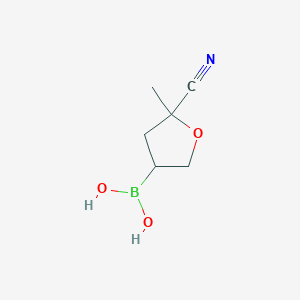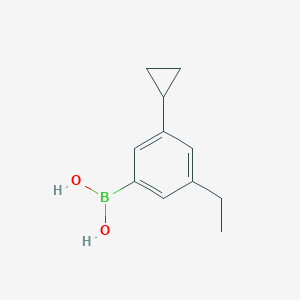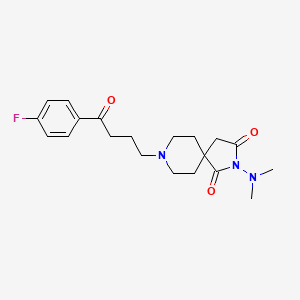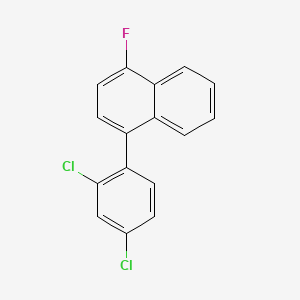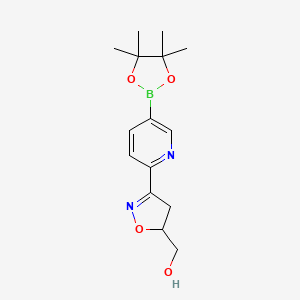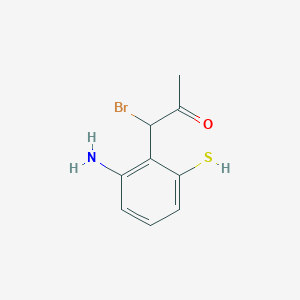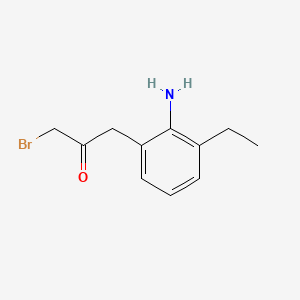
3-(4-Bromophenyl)prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-phenyl)-prop-2-ynylamine is an organic compound that features a brominated phenyl ring attached to a propynylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-phenyl)-prop-2-ynylamine typically involves the following steps:
Bromination of Phenylacetylene: The starting material, phenylacetylene, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Amination: The brominated phenylacetylene is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-phenyl)-prop-2-ynylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylpropynylamines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-(4-Bromo-phenyl)-prop-2-ynylamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-phenyl)-prop-2-ynylamine involves its interaction with specific molecular targets. The bromine atom and the propynylamine group can participate in various binding interactions with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chloro-phenyl)-prop-2-ynylamine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluoro-phenyl)-prop-2-ynylamine: Contains a fluorine atom instead of bromine.
3-(4-Methyl-phenyl)-prop-2-ynylamine: Features a methyl group instead of a halogen.
Uniqueness
3-(4-Bromo-phenyl)-prop-2-ynylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, making this compound distinct from its chloro, fluoro, and methyl analogs.
Propiedades
Número CAS |
698338-34-0 |
|---|---|
Fórmula molecular |
C9H8BrN |
Peso molecular |
210.07 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H8BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,7,11H2 |
Clave InChI |
RILNDOLMVPZNPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CCN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)
